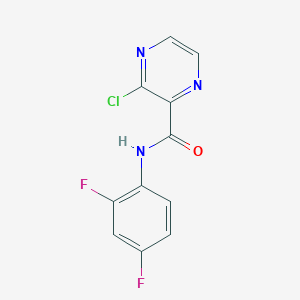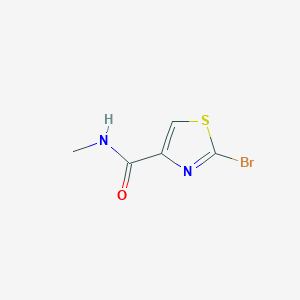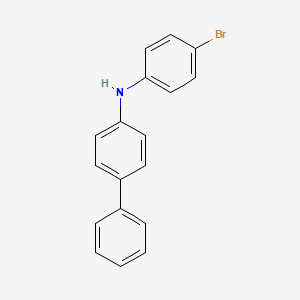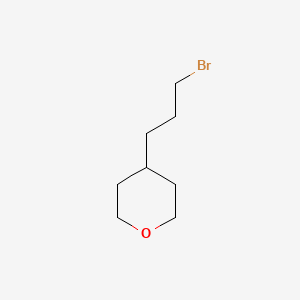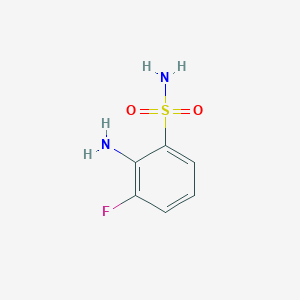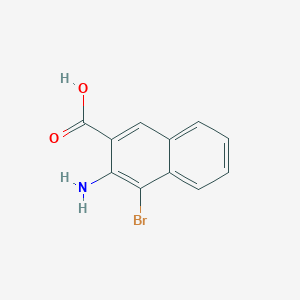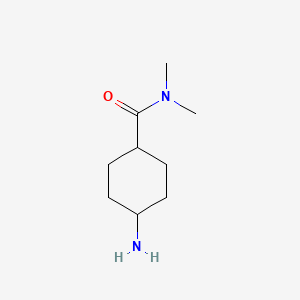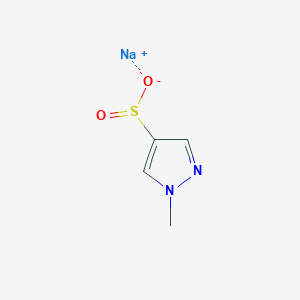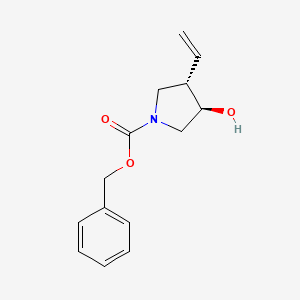
trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate
Descripción general
Descripción
Trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1261241-82-0 . It has a molecular weight of 247.29 . The IUPAC name for this compound is benzyl (3S,4R)-3-hydroxy-4-vinylpyrrolidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO3/c1-2-12-8-15 (9-13 (12)16)14 (17)18-10-11-6-4-3-5-7-11/h2-7,12-13,16H,1,8-10H2/t12-,13-/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 247.29 .Aplicaciones Científicas De Investigación
Organic Synthesis of Pharmaceuticals
trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate: is a valuable chiral building block in the organic synthesis of pharmaceuticals. Its stereochemistry is particularly useful for constructing molecules with high enantiomeric purity, which is crucial for the efficacy and safety of pharmaceutical compounds .
Metabolic Engineering
Advances in metabolic engineering have utilized this compound to construct microbial cell factories. These engineered microorganisms can produce important amino acids like trans-4-hydroxy-L-proline , which has applications ranging from medicinal to industrial uses .
Collagen Synthesis
The compound plays a role in the biosynthesis of collagen, as hydroxyprolines are integral to the structure of collagen proteins. This is significant for the development of treatments and supplements that support joint, skin, and bone health .
Antioxidant Properties
Research suggests that derivatives of trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate may exhibit antioxidant properties. This could lead to its use in developing therapies aimed at combating oxidative stress-related diseases .
Nutritional Supplements
The compound’s derivatives are considered for their potential as nutritional supplements. They could play a role in supporting the synthesis of glycine, pyruvate, and glucose, which are vital for various metabolic processes .
Environmental Pollution Reduction
Traditionally, certain amino acids were produced through processes that led to heavy environmental pollution. The use of trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate in microbial cell factories offers a cleaner, more sustainable alternative .
Safety and Hazards
Propiedades
IUPAC Name |
benzyl (3S,4R)-3-ethenyl-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-12-8-15(9-13(12)16)14(17)18-10-11-6-4-3-5-7-11/h2-7,12-13,16H,1,8-10H2/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURBGBXZQCEZPR-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN(CC1O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



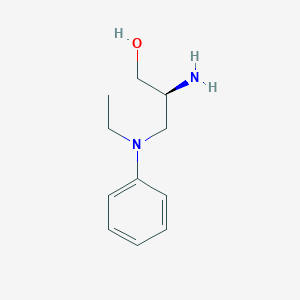

![7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1374977.png)
